Platinum(II) bromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Mechanism of Action

Target of Action

Platinum(II) bromide is a chemical compound of platinum and bromine . It is a common precursor to other platinum-bromide compounds . Platinum-based compounds, such as cisplatin, are known to target various types of cancers, including sarcomas, some carcinomas (e.g., small cell lung cancer, and ovarian cancer), lymphomas, and germ cell tumors .

Mode of Action

This compound, like other platinum compounds, is believed to interact with its targets through coordination chemistry. It dissolves only in coordinating solvents or in the presence of donor ligands

Biochemical Pathways

Amino acid-linked platinum(ii) compounds have been studied for their reactivity preferences for dna and rna purine nucleosides . This suggests that this compound may interact with nucleic acids and potentially disrupt DNA replication and RNA transcription processes, leading to cell death.

Pharmacokinetics

Platinum-based anticancer drugs like cisplatin have been studied extensively . These studies could provide insights into the potential pharmacokinetic behavior of this compound.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its solubility in coordinating solvents or in the presence of donor ligands suggests that the chemical environment can significantly impact its action . Furthermore, factors such as pH, temperature, and the presence of other ions or molecules could potentially affect its stability and reactivity.

Preparation Methods

Platinum(II) bromide can be synthesized through several methods. One common synthetic route involves the direct reaction of platinum metal with bromine gas:

Pt+Br2→PtBr2

This reaction typically requires elevated temperatures to proceed efficiently .

In industrial settings, this compound can be produced by dissolving platinum in a mixture of hydrobromic acid and bromine, followed by crystallization of the product .

Chemical Reactions Analysis

Platinum(II) bromide undergoes various chemical reactions, including:

Substitution Reactions: It reacts with donor ligands to form coordination complexes.

Oxidation and Reduction Reactions: This compound can be oxidized to platinum(IV) bromide under certain conditions.

Scientific Research Applications

Platinum(II) bromide has several applications in scientific research:

Biology and Medicine: Platinum compounds, including this compound, are studied for their potential use in anticancer therapies due to their ability to bind to DNA and disrupt cellular processes.

Industry: It is used in the production of high-purity platinum for electronic and catalytic applications.

Comparison with Similar Compounds

Platinum(II) bromide is similar to other platinum halides, such as platinum(II) chloride and platinum(IV) bromide . its unique properties, such as its specific coordination geometry and reactivity with donor ligands, make it distinct. Other similar compounds include palladium(II) bromide and palladium(II) chloride, which share some chemical properties but differ in their applications and reactivity .

Properties

CAS No. |

13455-12-4 |

|---|---|

Molecular Formula |

Br2Pt |

Molecular Weight |

354.89 g/mol |

IUPAC Name |

platinum(2+);dibromide |

InChI |

InChI=1S/2BrH.Pt/h2*1H;/q;;+2/p-2 |

InChI Key |

KGRJUMGAEQQVFK-UHFFFAOYSA-L |

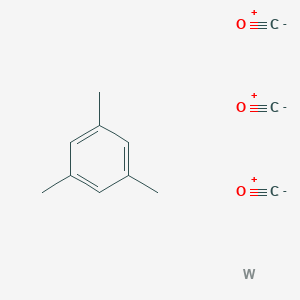

SMILES |

Br[Pt]Br |

Canonical SMILES |

[Br-].[Br-].[Pt+2] |

Key on ui other cas no. |

13455-12-4 |

Pictograms |

Irritant |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(Trifluoromethyl)phenyl]urea](/img/structure/B78555.png)